molecular formula C6H4BClF3NO2 B566769 6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID CAS No. 1217500-88-3

6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID

Cat. No.: B566769
CAS No.: 1217500-88-3
M. Wt: 225.358
InChI Key: PNHZTPJCEYPRHE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s trifluoromethyl group and pyridine ring may also interact with other targets, influencing the compound’s overall mode of action .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds . Therefore, it can be inferred that the compound may influence various biochemical pathways depending on the specific context of its use.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds . This can result in the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst . Additionally, the compound’s stability may be influenced by factors such as pH, temperature, and exposure to light or oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID typically involves the reaction of 6-chloro-4-(trifluoromethyl)pyridine with a boron-containing reagent under controlled conditions. One common method is the reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

    Oxidizing Agents: Hydrogen peroxide or sodium periodate.

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which enhances its reactivity and selectivity in chemical reactions. This combination of substituents makes it particularly valuable in the synthesis of complex organic molecules .

Properties

IUPAC Name

[6-chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-5-2-3(6(9,10)11)1-4(12-5)7(13)14/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHZTPJCEYPRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=N1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675183
Record name [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-88-3
Record name B-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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